molecular formula C18H14O4 B11834128 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde CAS No. 820209-61-8

5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde

Cat. No.: B11834128
CAS No.: 820209-61-8
M. Wt: 294.3 g/mol
InChI Key: KEGYLZCPOQFFBJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde is a complex organic compound that belongs to the class of benzaldehydes and chromen-2-ones. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a chromen-4-yl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxy-2-hydroxybenzaldehyde with 6-methyl-4-chromenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

820209-61-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

5-methoxy-2-(6-methyl-2-oxochromen-4-yl)benzaldehyde

InChI

InChI=1S/C18H14O4/c1-11-3-6-17-16(7-11)15(9-18(20)22-17)14-5-4-13(21-2)8-12(14)10-19/h3-10H,1-2H3

InChI Key

KEGYLZCPOQFFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C=C(C=C3)OC)C=O

Origin of Product

United States

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